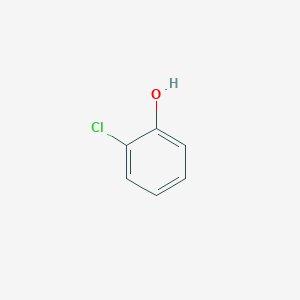

2-Chlorophenol

Descripción

Propiedades

IUPAC Name |

2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYQTSUDJAMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021544 | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber liquid, Colorless to yellow brown liquid | |

CAS No. |

95-57-8, 25167-80-0 | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-CHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |

| Record name | 2-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenol

This technical guide provides a comprehensive overview of 2-Chlorophenol, including its chemical identity, structure, properties, synthesis, and analytical methods. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity and Structure

CAS Number: 95-57-8

Chemical Formula: C₆H₅ClO

Molecular Structure: this compound consists of a benzene ring substituted with a hydroxyl (-OH) group and a chlorine (-Cl) atom on adjacent carbons (ortho position).

Synonyms: o-Chlorophenol, 2-Hydroxychlorobenzene, o-Chlorphenol.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 128.56 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1] |

| Odor | Unpleasant, penetrating | [1] |

| Boiling Point | 175-176 °C | [1] |

| Melting Point | 8.7 °C | [2] |

| Density | 1.265 g/cm³ | [1] |

| Solubility in Water | Slightly soluble | [1] |

| pKa | 8.56 | [1] |

| log Kow | 2.15 | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is the direct chlorination of phenol. The following diagram illustrates a typical reaction workflow.

Applications

This compound is a versatile chemical intermediate with several industrial applications:

-

Chemical Synthesis: It serves as a precursor in the manufacturing of higher chlorinated phenols, pesticides (herbicides, fungicides), dyes, and pharmaceuticals.[3][4][5]

-

Disinfectants and Preservatives: It has been used in the formulation of antiseptics, bactericides, and wood and glue preservatives.[1][4][5]

-

Industrial Solvent: It can be used as a solvent for polyester fibers.[5]

Experimental Protocols

Determination of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative example for the analysis of this compound in water samples and is based on principles outlined in EPA methods.[6][7][8]

1. Sample Preparation (In-situ Acetylation and Extraction)

-

To a 300 mL water sample, add internal standards and surrogates.

-

Neutralize the sample with potassium carbonate and then buffer to a pH of 9-11.5 to form the phenolate ion.

-

Add acetic anhydride to the aqueous sample to convert the phenolate to its acetate derivative.

-

Extract the resulting 2-chlorophenyl acetate from the aqueous matrix with hexane.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]

-

Injector: Use a splitless injection mode at 250 °C.[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Oven Temperature Program: An initial temperature of 60 °C held for 1 minute, then ramped to 245 °C at a rate of 10 °C/min and held for 5 minutes.[7]

-

-

Mass Spectrometer (MS) Conditions:

3. Quantification

-

Prepare a five-point calibration curve by spiking known concentrations of this compound into blank water and processing them in the same manner as the samples.

-

Quantify the analyte using the average relative response factor from the calibration curve and the internal standard technique.[9]

Biological Activity and Toxicity

This compound is classified as a toxic and hazardous substance.[4]

-

Human Health Effects: Exposure can occur through inhalation, ingestion, or skin contact. Acute exposure may lead to dizziness, respiratory irritation, and nausea, while chronic exposure has been linked to liver and kidney damage.[4][10]

-

Environmental Impact: It is considered a priority pollutant in water due to its toxicity to aquatic life, including fish and algae.[2][4] Its persistence in the environment is a concern, as it is resistant to biodegradation.[11]

-

Toxicological Pathways: The liver is a primary target of chlorophenol toxicity in animal studies, with observed effects including increased liver weight and hepatocellular hypertrophy.[10] Neurological effects such as lethargy and tremors have also been reported in animal studies.[10][11]

The following diagram illustrates a logical relationship concerning the environmental and health impacts of this compound.

References

- 1. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. epa.gov [epa.gov]

- 9. ncasi.org [ncasi.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chlorophenol (2-CP). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its synthesis and degradation pathways.

Physical and Chemical Properties

This compound, with the chemical formula C₆H₅ClO, is a chlorinated organic compound.[1] It presents as a colorless to light-yellow or amber liquid at room temperature, possessing a characteristic unpleasant, penetrating medicinal odor.[1][2] It is recognized for its role as a chemical intermediate in various manufacturing processes, including the synthesis of pesticides, dyes, and pharmaceuticals.[1][3] Due to its toxicity and persistence, a thorough understanding of its properties is crucial for safe handling and environmental considerations.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, providing a quick reference for its fundamental characteristics.

| Property | Value | References |

| Molecular Formula | C₆H₅ClO | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | Colorless to amber liquid | [1][2] |

| Odor | Unpleasant, penetrating | [1][2] |

| Melting Point | 7 to 9.8 °C (44.6 to 49.6 °F) | [4] |

| Boiling Point | 173.4 to 176 °C (344.1 to 348.8 °F) | [4] |

| Density | 1.241 to 1.265 g/cm³ at 20-25 °C | [2][4] |

| Water Solubility | 20 to 28.5 g/L at 20 °C | [4] |

| pKa | 8.48 to 8.56 at 25 °C | [4] |

| Vapor Pressure | 2 to 2.53 mmHg at 20-25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.5524 to 1.558 | [4] |

| Flash Point | 63 to 64 °C (145.4 to 147.2 °F) | [4] |

| Autoignition Temperature | 550 °C (1022 °F) | [4] |

Tabulated Chemical Properties

This table outlines the key chemical properties of this compound, including its reactivity and stability information.

| Property | Description | References |

| Acidity | Weakly acidic. | [4] |

| Reactivity | Reacts exothermically with bases. Incompatible with oxidizing agents, acid chlorides, and acid anhydrides. Can form ethers, esters, and salts with metals and amines. | [4] |

| Stability | Stable under normal conditions. Sensitive to light and moisture. | [4] |

| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen chloride. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.15 to 2.18 | [4] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as its synthesis.

Determination of Melting Point (Capillary Method)

The melting point of this compound, which is near room temperature, can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Determination: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For an accurate determination, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.[5]

Determination of Boiling Point (Micro-reflux Method)

The boiling point of this compound can be determined using a micro-reflux apparatus.

Protocol:

-

Apparatus Setup: A small quantity (a few milliliters) of this compound is placed in a small flask or test tube containing a boiling chip. A condenser is attached vertically to the flask. A thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[6][7]

-

Heating: The sample is heated gently to boiling.[6]

-

Determination: The temperature is recorded when the vapor condensation ring is stable and observed on the thermometer bulb. This stable temperature reading is the boiling point of the liquid. The atmospheric pressure should also be recorded.[6][8]

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound can be determined by UV-Vis spectrophotometry, leveraging the different absorption spectra of the protonated and deprotonated forms.[9]

Protocol:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.[9]

-

Spectral Measurement: The UV-Vis absorption spectrum of this compound is recorded in a highly acidic solution (to obtain the spectrum of the fully protonated form) and in a highly basic solution (to obtain the spectrum of the fully deprotonated form).[9]

-

Data Collection: The absorbance of this compound is then measured at a fixed wavelength (ideally where the difference in absorbance between the two forms is maximal) in each of the buffer solutions.[9]

-

Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms (determined from the absorbance measurements) against the pH of the buffer solutions.[10]

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.[11][12]

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a flask at a constant temperature (e.g., 20 °C).[11][13]

-

Equilibration: The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11][13]

-

Phase Separation: The suspension is allowed to stand to permit the undissolved this compound to settle. An aliquot of the supernatant is then carefully removed and filtered to remove any suspended particles.[11][12]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). This concentration represents the aqueous solubility of the compound.[12][14]

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Protocol:

-

Reaction Setup: In a reaction flask, 0.5 moles of phenol are dissolved or suspended in 150-300 mL of carbon tetrachloride.[15]

-

Reagent Addition: While stirring, 0.5 moles of tert-butyl hypochlorite are added dropwise. The temperature is allowed to rise to the boiling point of the solvent.[15]

-

Reflux: The reaction mixture is then heated under reflux for an additional 2 hours.[15]

-

Work-up and Purification: After the reflux period, the carbon tetrachloride and tert-butyl alcohol are removed by distillation. The remaining residue is then fractionally distilled to collect the this compound fraction, which boils at approximately 175 °C.[15]

Protocol:

-

Reaction Setup: Phenol is dissolved in a non-polar, perchlorinated hydrocarbon solvent such as carbon tetrachloride or tetrachloroethane. A catalytic amount (10-500 ppm) of a branched-chain amine is added.[16]

-

Chlorination: Chlorine gas is bubbled through the solution. The reaction temperature is maintained between 75 °C and the reflux temperature of the reaction medium.[16]

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is worked up to separate the this compound from by-products such as 4-chlorophenol and dichlorophenols. This is typically achieved through distillation.[16]

Signaling Pathways and Logical Relationships

This section provides visual representations of key pathways and logical workflows related to this compound using the DOT language for Graphviz.

Synthesis Workflow of this compound from Phenol

Caption: Synthesis of this compound from Phenol and tert-Butyl Hypochlorite.

Bacterial Degradation Pathway of this compound

Caption: Modified ortho-cleavage pathway for bacterial degradation of this compound.[2][17]

Thermal Decomposition of this compound

Caption: Thermal decomposition of this compound leading to various products.[3][18]

Oxidative Degradation of this compound

Caption: General pathway for the oxidative degradation of this compound.[19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal degradation of this compound promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. studylib.net [studylib.net]

- 8. youtube.com [youtube.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. bioassaysys.com [bioassaysys.com]

- 13. scielo.br [scielo.br]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational study of the thermal decomposition of this compound | Poster Board #636 - American Chemical Society [acs.digitellinc.com]

- 19. Degradation of this compound by Fenton and photo-Fenton processes--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Chlorophenol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for 2-chlorophenol (o-chlorophenol), a vital intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes. The document details the reaction mechanisms, experimental protocols, and process variables that influence product yield and isomeric selectivity.

Introduction

This compound (C₆H₅ClO) is an aromatic organic compound consisting of a phenol ring substituted with a chlorine atom at the ortho position. It is a colorless to light-amber liquid with a characteristic pungent odor.[1] Industrially, it serves as a crucial precursor for the synthesis of higher chlorinated phenols, catechol, and various agrochemicals and pharmaceutical agents.[2] Understanding its synthesis is critical for process optimization, impurity profiling, and the development of novel derivatives.

This guide focuses primarily on the dominant industrial method—direct chlorination of phenol—and explores alternative laboratory-scale syntheses, providing detailed mechanistic insights and actionable experimental protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClO | [2] |

| Molar Mass | 128.56 g/mol | [1] |

| Appearance | Colorless to amber liquid | [1] |

| Density | 1.265 g/cm³ | [1] |

| Melting Point | 7 to 9 °C | [1] |

| Boiling Point | 174-176 °C | |

| Solubility in Water | 28.5 g/L at 20 °C | |

| Acidity (pKa) | 8.56 |

Primary Synthesis Pathway: Direct Chlorination of Phenol

The most prevalent industrial method for producing this compound is the direct electrophilic aromatic substitution of phenol using chlorine gas (Cl₂). Phenol is highly reactive towards electrophilic substitution, with the hydroxyl group being a strongly activating, ortho-para directing group.

The direct chlorination of molten phenol typically yields a mixture of this compound and 4-chlorophenol (p-chlorophenol).[3] Without specific controls, the para isomer is often the major product. However, reaction conditions can be manipulated to significantly favor the formation of the desired ortho isomer.

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The chlorine molecule is polarized, and the electrophilic end (δ+) is attacked by the electron-rich phenol ring. This attack, which is the rate-determining step, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The hydroxyl group effectively stabilizes the positive charge when the attack occurs at the ortho or para positions. A base (such as Cl⁻ or a solvent molecule) then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the chlorophenol product.

Enhancing Ortho-Selectivity

Several strategies can be employed to increase the yield of this compound relative to its para isomer. These methods primarily involve modifying the reaction medium or utilizing specific catalysts that sterically or electronically favor ortho substitution.

-

Solvent Choice : Aprotic, non-polar solvents like carbon tetrachloride, tetrachloroethylene, or hexane promote the formation of this compound.[4]

-

Temperature : Higher reaction temperatures can favor the formation of the ortho isomer.

-

Catalysts and Reagents : The use of certain branched-chain amines, such as diisopropylamine, as catalysts has been shown to dramatically increase the ortho-to-para ratio.[1][4] Other chlorinating agents like tert-butyl hypochlorite can also provide good ortho-selectivity.

Quantitative Data Summary

The selection of reagents and conditions has a profound impact on the yield and isomeric distribution of the products.

Table 2: Comparison of Phenol Chlorination Methods

| Chlorinating Agent | Catalyst / Additive | Solvent | Temp. (°C) | Yield / Selectivity (o:p ratio) | Reference |

| Chlorine (Cl₂) | None | Molten Phenol | 50-150 | Mixture, typically p-favored | [3] |

| Chlorine (Cl₂) | Diisopropylamine (100 ppm) | Tetrachloroethylene | 110-120 | 91.4-93.5% yield of this compound | [4] |

| tert-Butyl Hypochlorite | None | Carbon Tetrachloride | Boiling Point | Good ortho-selectivity | [5] |

| Sulphuryl Chloride (SO₂Cl₂) | Zeolite (H-L) | 2,2,4-trimethylpentane | Room Temp | 85% yield of 4-chlorophenol (p:o = 8) |

Detailed Experimental Protocol: High Ortho-Selective Chlorination

The following protocol is adapted from a patented process designed for high-yield synthesis of this compound.[4]

Materials:

-

Phenol (75.3 g, 0.8 mol)

-

Tetrachloroethylene (2450 g)

-

Diisopropylamine (100 ppm relative to solvent)

-

Chlorine gas (62.4 g, 0.88 mol)

-

Reaction vessel with stirrer, gas inlet, condenser, and temperature control.

Procedure:

-

A solution of 75.3 g (0.8 mol) of phenol in 2450 g of tetrachloroethylene is prepared in the reaction vessel.

-

100 ppm of diisopropylamine is added to the solution.

-

The mixture is heated to 110-120 °C with stirring.

-

Chlorine gas (62.4 g, 0.88 mol) is introduced into the solution over a period of 30 minutes while maintaining the temperature.

-

After the addition is complete, the solvent is distilled off using a packed column.

-

The residue (approx. 108.3 g) is fractionally distilled under reduced pressure to isolate the pure this compound.

Expected Outcome:

-

This process can achieve a yield of this compound between 90-95% based on the converted phenol, with minimal formation of 4-chlorophenol and dichlorinated byproducts.[4]

Alternative Laboratory-Scale Syntheses

While direct chlorination is dominant industrially, other methods are well-suited for laboratory-scale synthesis.

Method 1: Chlorination with tert-Butyl Hypochlorite

This method avoids the use of chlorine gas and provides good selectivity.

Experimental Protocol: [5]

-

A solution or suspension of phenol (0.5 mol) in 150-300 mL of carbon tetrachloride is prepared in a flask equipped with a stirrer and dropping funnel.

-

tert-Butyl hypochlorite (0.5 mol) is added dropwise with stirring. The temperature is allowed to rise to the boiling point of the solvent.

-

The mixture is heated under reflux for an additional 2 hours.

-

The carbon tetrachloride and the by-product tert-butyl alcohol are removed by distillation.

-

The remaining residue is fractionated by distillation, collecting the fraction boiling at approximately 175 °C to yield this compound.

Method 2: Green Synthesis via Oxidation of 2-Chlorophenylboronic Acid

This modern approach represents a greener alternative, using hydrogen peroxide as an oxidant.

Experimental Protocol: [5]

-

A 25 mL flask is charged with 2-chlorophenylboronic acid (1 mmol).

-

Ethanol (1 mL) and 30% hydrogen peroxide (1.6 mL) are added under stirring at 20 °C.

-

The reaction is stirred for approximately 1 minute and then quenched by adding 10 mL of water.

-

The aqueous layer is extracted three times with 20 mL portions of ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the pure product.

Expected Outcome:

-

This method reports a yield of up to 99%.[5]

Minor Pathway: Hydrolysis of Dichlorobenzene

The hydrolysis of chlorobenzenes, such as in the Dow Process or Raschig-Hooker Process, is a well-known route to produce phenol from monochlorobenzene.[4][6][7] Theoretically, this compound could be formed by the hydrolysis of o-dichlorobenzene. However, this reaction requires harsh conditions (high temperature and pressure) and is not a common or economically viable method for the specific production of this compound compared to the direct chlorination of phenol.[3][8] The mechanism proceeds via a nucleophilic aromatic substitution, often involving a benzyne intermediate under strongly basic conditions.[8] Due to a lack of specific, high-yield protocols in the literature, this pathway is considered minor for this compound synthesis.

Purification

Regardless of the synthesis pathway, the crude product is typically a mixture of isomers and unreacted starting materials. Fractional distillation is the primary method used to separate this compound from 4-chlorophenol and other impurities. The significant difference in their boiling points (175 °C for this compound vs. 220 °C for 4-chlorophenol) allows for efficient separation.

Conclusion

The synthesis of this compound is dominated by the direct chlorination of phenol, a process whose primary challenge lies in controlling the regioselectivity. By carefully selecting solvents, catalysts, and reaction temperatures, the process can be optimized to produce the desired ortho isomer in high yields. For laboratory applications, methods utilizing tert-butyl hypochlorite or the oxidation of a boronic acid precursor offer convenient and effective alternatives. While other pathways like the hydrolysis of dichlorobenzenes are mechanistically possible, they are not practically significant for the targeted synthesis of this compound.

References

- 1. CN1035324C - Process for production of 2,6-dichlorophenol by using O-chlorophenol - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. US3891717A - Preparation of O-chlorophenols - Google Patents [patents.google.com]

- 4. Dow process | phenol | Britannica [britannica.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Raschig-Hooker Process for manufacturing Phenol - Chempedia - LookChem [lookchem.com]

- 7. Raschig–Hooker process - Wikipedia [en.wikipedia.org]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

historical development of 2-Chlorophenol applications

An In-depth Technical Guide to the Historical Development of 2-Chlorophenol Applications

Introduction

This compound (2-CP), an organochlorine compound with the chemical formula C₆H₅ClO, is a significant industrial chemical that has seen a notable evolution in its applications since its introduction. As one of the three isomers of monochlorophenol, this colorless to light-yellow liquid is characterized by a pungent, medicinal odor.[1][2][3] Historically, its utility has been intrinsically linked to its biocidal properties and its role as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the historical development of this compound's applications, detailing its synthesis, the expansion of its uses, and the subsequent regulatory shifts that have defined its modern role. The content is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical's industrial journey.

Early 20th Century: Emergence as a Biocide

The use of chlorinated phenols, including 2-CP, began in the early 20th century.[1] During this period, the burgeoning chemical industry recognized the potent antimicrobial properties of this class of compounds. The initial applications of this compound and its relatives were primarily as preservatives, antiseptics, and disinfectants.[1][4][5] They were employed to control bacteria, fungi, insects, and weeds.[6] Chlorophenols were used in various settings, including household premises, sickrooms, and for the disinfection of equipment.[7] This era was marked by the broad application of these chemicals as general-purpose biocides, a trend that would shift significantly in the coming decades.

Mid-20th Century: The Rise of this compound as a Key Chemical Intermediate

The 1940s and 1950s marked a significant turning point for this compound. Advances in industrial processes, particularly the optimization of phenol chlorination in the 1950s, led to more efficient and large-scale production.[1] This increased availability, coupled with a deeper understanding of its chemical reactivity, repositioned 2-CP from a direct-use biocide to a crucial intermediate in the synthesis of more complex chemicals.[1][2][8]

Its primary applications during this period included:

-

Pesticide Manufacturing : this compound became a foundational building block for a range of pesticides. It was a key precursor in the synthesis of herbicides, fungicides, and insecticides, contributing to increased agricultural productivity.[1][9] For instance, it is a valuable intermediate in producing pesticidal agents like profenofos.[10][11]

-

Dye Synthesis : The burgeoning synthetic dye industry utilized this compound as an intermediate for producing various dyes, particularly azo dyes.[3][9] The global dye industry, which began its synthetic revolution in the mid-19th century, was continually searching for versatile and reactive starting materials.[12][13][14][15][16]

-

Wood and Glue Preservatives : Leveraging its fungicidal properties, 2-CP was integral to the formulation of wood preservatives, protecting timber from rot and decay.[1][8]

-

Pharmaceuticals and Other Organic Chemicals : The compound served as a starting material in the synthesis of various pharmaceuticals and other specialized organic chemicals.[1][3]

Late 20th Century to Present: A Shift Towards Specialization and Regulation

The latter half of the 20th century brought increased scrutiny of chlorinated compounds due to growing concerns about their environmental persistence and potential health risks.[1][17] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), began to classify this compound as a hazardous substance and established guidelines for its handling and concentration in the environment.[1][18] This led to a significant decline in its use as a general disinfectant and a further shift towards its application as a controlled chemical intermediate within closed industrial processes.[2][7]

Current applications are highly specialized, focusing on its role as a precursor where its incorporation into a final, often less toxic, molecule is well-controlled. The emphasis is now on balancing its industrial utility with stringent safety and environmental sustainability practices.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅ClO | [1][2] |

| Molar Mass | 128.56 g·mol⁻¹ | [2] |

| Appearance | Colorless to amber liquid | [2][3] |

| Odor | Pungent, medicinal, penetrating | [1][2][7] |

| Density | ~1.265 g/cm³ | [1][10] |

| Melting Point | 8-8.7 °C | [1][2] |

| Boiling Point | 173.4-176 °C | [2][8] |

| Solubility in Water | Moderately soluble (2.85 g/100 mL at 20°C) | [1][10] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, benzene | [1][2] |

| Acidity (pKa) | 8.56 | [2] |

Table 2: Timeline of Key Developments in this compound Applications

| Time Period | Key Developments and Applications |

| Early 20th Century | Emergence as a general biocide; used as an antiseptic, disinfectant, and preservative.[1][4] |

| 1940s - 1950s | Optimization of industrial phenol chlorination processes.[1] Shift to primary use as a chemical intermediate.[2][8] |

| Mid-20th Century | Widespread use as a precursor for pesticides (herbicides, fungicides), dyes, wood preservatives, and pharmaceuticals.[1][3][9] |

| Late 20th Century | Increased regulatory scrutiny (e.g., EPA classification as a hazardous substance) due to environmental and health concerns.[1][18] |

| Present Day | Applications restricted to highly controlled industrial synthesis; focus on safer alternatives and sustainable chemical practices.[1][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of Phenol

This protocol describes a common laboratory-scale synthesis of this compound. Industrial processes are optimized for continuous production and yield.

Objective: To synthesize this compound by the electrophilic aromatic substitution of phenol with chlorine.

Materials:

-

Phenol (C₆H₅OH)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or tetrachloroethylene)[1][11]

-

Catalyst (e.g., iron or aluminum chloride)[1]

-

Sodium hydroxide (NaOH) solution for neutralization

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for reflux, distillation, and extraction

Methodology:

-

Reaction Setup: A solution of phenol in an inert solvent is placed in a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer. A small amount of catalyst is added.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic, and the temperature is maintained, often just below the reflux temperature of the solvent (e.g., 100-120 °C for tetrachloroethylene).[11] The reaction progress is monitored by techniques like Gas Chromatography (GC) to ensure ortho-selectivity and minimize the formation of 4-chlorophenol and dichlorinated byproducts.[1][11]

-

Work-up: Once the reaction is complete, the mixture is cooled. The reaction is quenched, and excess chlorine is removed.

-

Neutralization and Extraction: The organic layer is washed with a dilute sodium hydroxide solution to remove unreacted phenol and acidic byproducts, followed by washing with water.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent. The solvent is then removed by distillation.

-

Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure to separate this compound from isomers (4-chlorophenol) and other byproducts.[3] The fraction boiling at approximately 175°C is collected.[1]

Protocol 2: Synthesis of 2-Chloro-4-nitrophenol (An Intermediate for Dyes and Pharmaceuticals)

This protocol illustrates the use of a chlorinated phenol in a subsequent reaction step.

Objective: To synthesize 2-chloro-4-nitrophenol by the chlorination of p-nitrophenol.

Materials:

-

p-Nitrophenol

-

Chlorine gas (Cl₂)

-

Inert organic solvent (e.g., methylene dichloride, ethylene dichloride)[19]

-

Sodium hydroxide solution

-

Hydrazine hydrate

-

Catalyst (e.g., activated carbon, ferric trichloride hexahydrate)[19]

Methodology:

-

Chlorination: p-Nitrophenol is dissolved in an inert organic solvent. Chlorine gas is then introduced to perform a chlorination reaction, yielding 2-chloro-4-nitrophenol.[19]

-

Reduction (Illustrative next step): The resulting 2-chloro-4-nitrophenol can then be used in further synthesis. For example, to produce 2-chloro-4-aminophenol, sodium hydroxide is first added in the presence of a catalyst like activated carbon and ferric trichloride.[19]

-

Hydrazine hydrate is then slowly added to carry out a reduction reaction, converting the nitro group to an amino group, thus synthesizing 2-chloro-4-aminophenol.[19]

Visualizations

Caption: Synthesis pathway of this compound via direct chlorination of phenol.

Caption: Workflow of this compound as a versatile chemical intermediate.

Caption: Logical progression of this compound application development over time.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. Chlorophenol | Toxicity, Pollutant, Biodegradation | Britannica [britannica.com]

- 7. This compound | Regenesis [regenesis.com]

- 8. epa.gov [epa.gov]

- 9. chemcess.com [chemcess.com]

- 10. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DE3318791A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. fsw.cc [fsw.cc]

- 13. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 14. Making Color [library.si.edu]

- 15. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 16. Wollheim Memorial [wollheim-memorial.de]

- 17. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chlorophenol in water and various organic solvents. The information is curated to support research, development, and safety protocols in scientific and pharmaceutical settings. All quantitative data is presented in clear, structured tables, and detailed experimental methodologies are provided.

Core Topic: this compound Solubility

This compound (C₆H₅ClO) is a chlorinated aromatic organic compound with significant applications as a precursor in the synthesis of dyes, pesticides, and pharmaceuticals. Its solubility is a critical parameter influencing its environmental fate, bioavailability, and application in various chemical processes. This guide delves into its solubility profile in aqueous and organic media.

Data Presentation: Quantitative Solubility Data

The solubility of this compound varies across different solvents and is influenced by factors such as temperature and pH. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Water

| Solubility Value | Temperature | pH | Source |

| 28,500 mg/L | 20 °C | Not Specified | [1][2] |

| 25,000 mg/L | Not Specified | Not Specified | [3] |

| 27,100 mg/L (2.71%) | 20 °C | Not Specified | [4] |

| 1,000 mg/L | 25 °C | Neutral | [5][6] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Quantitative Value (at 25°C unless specified) | Source |

| Ethanol | Freely Soluble | 2000 g/L | [2][6][7] |

| Diethyl Ether | Freely Soluble | 2000 g/L | [2][6][7] |

| Benzene | Very Soluble | 2000 g/L | [1][2][6] |

| Methanol | Soluble | Not Specified | N/A |

| Chloroform | Slightly Soluble | Not Specified | [1] |

| Aqueous Sodium Hydroxide | Soluble | Not Specified | [1] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and utilized technique for determining the solubility of a substance in a given solvent.

Key Experimental Protocol: Shake-Flask Method

This method is suitable for determining the solubility of substances, including this compound, in aqueous and organic solvents.

Objective: To determine the saturation concentration of a solute in a solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator with a shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Procedure:

-

Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. They are agitated for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solute to sediment. For a more complete separation, the solution is centrifuged at a high speed.[8]

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable and validated analytical method. This may involve creating a calibration curve with standards of known concentrations.[9][10]

Mandatory Visualizations

Logical Relationships in this compound Solubility

The following diagram illustrates the general solubility characteristics of this compound based on solvent polarity.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. This compound | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. This compound CAS#: 95-57-8 [m.chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. This compound = 99 95-57-8 [sigmaaldrich.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

Microbial Degradation of 2-Chlorophenol in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 2-Chlorophenol (2-CP) in soil environments. This compound, a persistent and toxic environmental pollutant, is prevalent in industrial effluents and as a byproduct of pesticide and dye manufacturing.[1][2] Understanding the mechanisms of its biodegradation is crucial for developing effective bioremediation strategies. This document details the key microbial players, metabolic pathways, influencing environmental factors, and standard experimental protocols for studying 2-CP degradation.

Core Concepts in this compound Biodegradation

Microbial degradation is a cost-effective and environmentally sound method for the removal of chlorophenols from contaminated soil.[1] The process can occur under both aerobic and anaerobic conditions, with aerobic pathways being more extensively studied.[1][3] Bacteria, in particular, have demonstrated a remarkable ability to utilize 2-CP as a sole source of carbon and energy.[1]

A key mechanism in the biodegradation of xenobiotics like 2-CP is cometabolism , where microorganisms degrade a compound from which they derive no energy, in the presence of a primary growth-supporting substrate.[4][5] For instance, Pseudomonas putida can transform 2-CP in the presence of phenol as a growth substrate.[4]

Key Microorganisms Involved

A diverse range of bacteria and fungi have been identified for their capacity to degrade 2-CP and other chlorophenols. Prominent bacterial genera include:

-

Pseudomonas : Several species, such as Pseudomonas putida and Pseudomonas aeruginosa, are frequently implicated in the degradation of chlorophenols.[2][4][6] Pseudomonas pickettii has been shown to degrade 2-CP, 3-CP, and 4-CP as sole carbon sources.[7]

-

Rhodococcus : Species like Rhodococcus opacus and Rhodococcus erythropolis are effective degraders of 2-CP.[8]

-

Bacillus : Strains of Bacillus have been isolated from industrial zones and have shown the ability to degrade 2-CP at concentrations up to 1.5 mM.[9][10]

-

Alcaligenes : This genus has been observed in sewage sludge and is capable of degrading 2-CP.[11]

-

Achromobacter : Achromobacter sp. has been used in consortia for the degradation of chlorophenol mixtures.[6]

Fungi, such as Trichoderma longibraciatum, have also been isolated from industrial soil and demonstrated the ability to degrade dichlorophenols.[12]

Aerobic Degradation Pathways of this compound

The aerobic biodegradation of 2-CP predominantly proceeds through the formation of 3-chlorocatechol, which is then funneled into different cleavage pathways for ring opening.[1][2] The main routes are the modified ortho-cleavage and meta-cleavage pathways.

Modified Ortho-Cleavage Pathway

In the modified ortho-cleavage pathway, 3-chlorocatechol is cleaved to form 2-chloro-cis,cis-muconate by the enzyme chlorocatechol-1,2-dioxygenase .[1][2] This intermediate is subsequently converted to trans-dienelactone by chloromuconate cycloisomerase .[1][2] The pathway continues with the formation of maleylacetate via dienelactone hydrolase , which is then further metabolized and enters the TCA cycle.[1][2] A new variant of this pathway has been identified in Rhodococcus opacus 1CP, involving the enzymes chloromuconate cycloisomerase (CMCI), chloromuconolactone isomerase (CMLI), and dienelactone hydrolase (DELH).[1][2]

Caption: Modified ortho-cleavage pathway for this compound degradation.

Meta-Cleavage Pathway